molecular formula C16H22N2O4 B1451402 3-(Cbz-amino)-3-(4-piperidyl)propionic acid CAS No. 372144-06-4

3-(Cbz-amino)-3-(4-piperidyl)propionic acid

Cat. No. B1451402
CAS RN: 372144-06-4
M. Wt: 306.36 g/mol
InChI Key: UHDGOUUGHMJUST-UHFFFAOYSA-N
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Description

3-(Cbz-amino)-3-(4-piperidyl)propionic acid, also known as Cbz-PPA, is an organic compound with a wide range of applications in scientific research. Cbz-PPA is a derivative of the amino acid propionic acid and is commonly used as a reagent for organic synthesis. It has a unique structure that allows it to interact with a variety of other compounds, making it a valuable tool for scientists in fields such as biochemistry and pharmacology.

Scientific Research Applications

Enantioselective Synthesis of Piperazic Acid Derivatives

The chiral N1-Cbz, N2-H derivative of piperazic acid is crucial for the total synthesis of natural products containing this nonproteinogenic amino acid. An improved synthetic protocol offers a reliable enantioselective route to mono-protected N1-Cbz piperazic acid building blocks, facilitating the synthesis of both (3R)- and (3S)-piperazic acids with high optical purity. This advancement enables the selective modification of piperazates, which are significant for their applications in medicinal chemistry and drug development (Papadaki, Georgiadis, & Tsakos, 2020).

Combinatorial Chemistry Scaffolds

Orthogonally N-protected (Boc and Cbz) 4-(1,2,3-triazol-4-yl)-substituted 3-aminopiperidines, prepared from a piperidine building block, serve as new scaffolds for combinatorial chemistry. This synthesis method, involving nucleophilic aziridine ring opening followed by copper-catalyzed Huisgen 1,3-dipolar cycloaddition, highlights the potential of these compounds in creating diverse chemical libraries for drug discovery applications (Schramm, Saak, Hoenke, & Christoffers, 2010).

Asymmetric Synthesis of N-heterocycles

The asymmetric intramolecular dehydrative N-allylation of N-substituted ω-amino- and -aminocarbonyl allylic alcohols catalyzed by a cationic CpRu complex leads to the synthesis of α-alkenyl pyrrolidine-, piperidine-, and azepane-type N-heterocycles. This method demonstrates the versatility of N-protected amino acids in synthesizing optically active heterocycles, which are valuable in developing pharmaceuticals and natural product synthesis (Seki, Tanaka, & Kitamura, 2012).

properties

IUPAC Name

3-(phenylmethoxycarbonylamino)-3-piperidin-4-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O4/c19-15(20)10-14(13-6-8-17-9-7-13)18-16(21)22-11-12-4-2-1-3-5-12/h1-5,13-14,17H,6-11H2,(H,18,21)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHDGOUUGHMJUST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C(CC(=O)O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Cbz-amino)-3-(4-piperidyl)propionic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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